molecular formula C12H28N6O4S B2990097 Bis(2-cyclopentylguanidine); sulfuric acid CAS No. 1315368-20-7

Bis(2-cyclopentylguanidine); sulfuric acid

Cat. No. B2990097
CAS RN: 1315368-20-7
M. Wt: 352.45
InChI Key: DPEVNBIXVJRILX-UHFFFAOYSA-N
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Description

Bis(2-cyclopentylguanidine); sulfuric acid, also known as Bis(1-cyclopentylguanidine) sulfuric acid, is a chemical compound with the CAS number 1315368-20-7 . It has a molecular weight of 352.46 and its molecular formula is C12H28N6O4S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C6H13N3.H2O4S/c2*7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h2*5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 352.46 and a molecular formula of C12H28N6O4S .

Scientific Research Applications

Organotin(IV) Complexes

  • Organotin(IV) complexes derived from heterocyclic ketones and sulfa drugs have been studied. These complexes are formed through reactions involving compounds like bis(triorganotin)oxide and show antimicrobial effects against pathogenic fungi and bacteria (Singh, Gupta, & Varshney, 2001).

Catalysis in Organic Chemistry

  • Novel palladium(II)-catalyzed cyclization reactions involving aziridines and sulfur diimides have been explored. This process yields imidazolidinethiones, indicating potential applications in organic synthesis (Baeg & Alper, 1994).

Fluorescent Sensing Applications

  • Bis(cyclopeptide) has been used to develop a method for selective sensing of sulfate in aqueous solutions. This bis(cyclopeptide) demonstrates fluorescence quenching in the presence of sulfate, suggesting its application in qualitative and quantitative detection of sulfate (Reyheller & Kubik, 2007).

Reactivity of Bis(cyanamide) and Bis(cyanoguanidine) Complexes

  • The preparation and reactivity of bis(cyanamide) and bis(cyanoguanidine) complexes of the iron triad towards hydrazines have been investigated. This research provides insights into the nucleophilic attack mechanisms in these complexes (Albertin, Antoniutti, Caia, & Castro, 2014).

Mass Spectrometry in Protein Analysis

  • The identification of a trisulfide variant in methionyl human growth hormone biosynthesized in Escherichia coli has been accomplished using mass spectrometry. This study contributes to the understanding of sulfur-containing compounds in biological systems (Canova-Davis et al., 1996).

Chemistry and Toxicology

  • A study on the chemistry and toxicology of sulfur mustard (bis(2-chloroethyl)sulfide) provides insights into its reactivity and potential biological impacts. This research is crucial for understanding the effects of sulfur-containing compounds in biological and chemical contexts (Malhotra, Ganesan, Sugendran, & Swamy, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclopentylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h2*5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEVNBIXVJRILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N.C1CCC(C1)N=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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